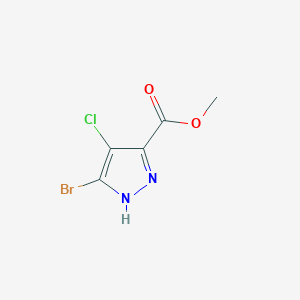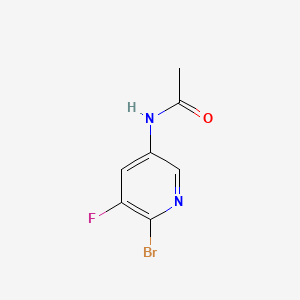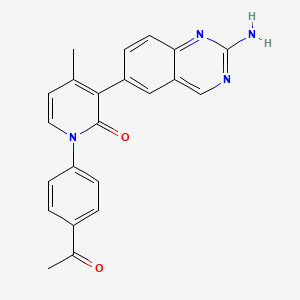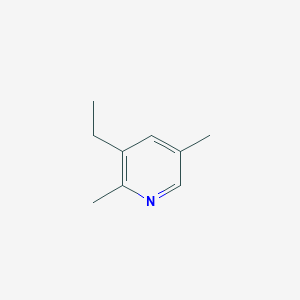
2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopropyl and methoxy-substituted phenyl group. The presence of the boron atom makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
The synthesis of 2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclopropyl-6-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the desired product.
Comparison with Similar Compounds
2-(2-Cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and has different reactivity.
2-Cyclopropylphenylboronic acid: Similar structure but lacks the methoxy group and dioxaborolane ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the phenyl group and has different applications.
The uniqueness of this compound lies in its combination of the cyclopropyl, methoxy, and dioxaborolane moieties, which confer specific reactivity and applications in various fields.
Properties
Molecular Formula |
C16H23BO3 |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-(2-cyclopropyl-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-12(11-9-10-11)7-6-8-13(14)18-5/h6-8,11H,9-10H2,1-5H3 |
InChI Key |
OMRLSRDVFBDKGW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide](/img/structure/B13896125.png)
![5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine](/img/structure/B13896140.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)


![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)

![2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)






